Conferone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

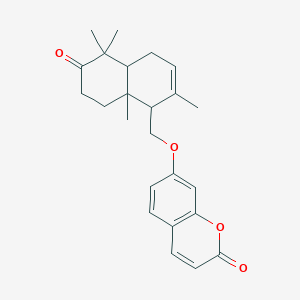

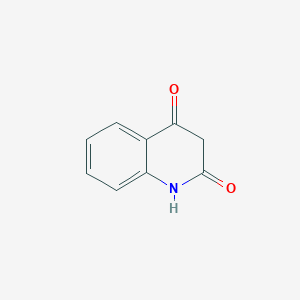

Conferone belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP).

Aplicaciones Científicas De Investigación

1. Interaction with Serum Albumins

Khalili and Dehghan (2019) explored the binding mechanism of conferone, a natural sesquiterpene-coumarin, with human and bovine serum albumins (HSA/BSA). They employed techniques like circular dichroism (CD), fluorescence, FT-IR spectroscopy, atomic force microscopy (AFM), surface plasmon resonance (SPR), and molecular docking methods. The study revealed moderate affinity in the interaction between this compound and albumins and suggested alterations in the secondary structure of albumins due to this compound binding (Khalili & Dehghan, 2019).

2. Anti-Angiogenic and Cytotoxic Effects

A 2016 study by Cheraghi et al. examined this compound's effects on human colorectal adenocarcinoma HT-29 cells. The research indicated that this compound mediated cell proliferation arrest and induced cell death through apoptosis and necrosis phenomena. Moreover, it was observed that this compound led to a significant reduction in CD31 positive cells population and inhibited angiogenesis capability in HT-29 cells, highlighting its potential as a therapeutic agent in cancer treatment (Cheraghi et al., 2016).

3. Enhancement of Drug Cytotoxicity

In a study by Barthomeuf et al. (2006), this compound was found to enhance the cell toxicity of vinblastine in MDR1-transfected cells, suggesting its role in overcoming multidrug resistance in cancer chemotherapy. The research highlighted this compound's potential as a modulator of P-glycoprotein transport, opening possibilities for its use in treating multidrug-resistant malignancies (Barthomeuf et al., 2006).

4. Synergistic Effects in Combination Chemotherapy

Rahmani et al. (2021) researched the combination of this compound with Doxorubicin for the treatment of MDA-MB-231 cells. The study concluded that the combination had synergistic effects and significantly induced tumor cell apoptosis, suggesting the effectiveness of this compound in combination chemotherapy (Rahmani et al., 2021).

5. Increasing Drug Cytotoxicity and DNA Damage

Neshati et al. (2012) reported that this compound could enhance the cytotoxicity and DNA-damaging effects of cisplatin in 5637 cells, indicating its potential to improve the efficacy of certain chemotherapy drugs (Neshati et al., 2012).

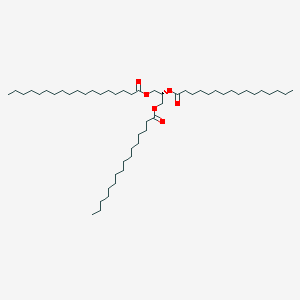

Propiedades

Número CAS |

41743-47-9 |

|---|---|

Fórmula molecular |

C24H28O4 |

Peso molecular |

380.5 g/mol |

Nombre IUPAC |

7-[(2,5,5,8a-tetramethyl-6-oxo-4,4a,7,8-tetrahydro-1H-naphthalen-1-yl)methoxy]chromen-2-one |

InChI |

InChI=1S/C24H28O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h5-8,10,13,18,20H,9,11-12,14H2,1-4H3 |

Clave InChI |

VPAXJOUATWLOPR-UHFFFAOYSA-N |

SMILES |

CC1=CCC2C(C(=O)CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)(C)C |

SMILES canónico |

CC1=CCC2C(C(=O)CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)(C)C |

melting_point |

142-142.5°C |

Descripción física |

Solid |

Sinónimos |

conferone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-[(2-cyclohexyl-4-quinazolinyl)thio]-1-oxoethyl]-2-methylpropanehydrazide](/img/structure/B1231753.png)

![5-bromo-N-[6-[[(5-bromo-2-furanyl)-oxomethyl]amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1231755.png)

![N-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B1231756.png)

![2-(2-Methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone](/img/structure/B1231758.png)

![2,4-dimethyl-6-oxo-N-[(2,4,6-trifluorophenyl)methyl]-3-pyrancarboxamide](/img/structure/B1231759.png)

![1-(4-Butylphenyl)-3-[4-chloro-3-(dimethylsulfamoyl)phenyl]thiourea](/img/structure/B1231765.png)

![10-[3-(Dibutylamino)-2-hydroxypropyl]-9-acridinone](/img/structure/B1231768.png)